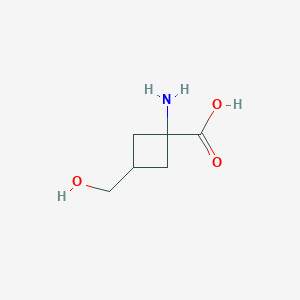
1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid
描述
1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid is a cyclobutane derivative with an amino group and a hydroxymethyl group attached to the cyclobutane ring
准备方法
Synthetic Routes and Reaction Conditions: 1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclobutanone with hydroxylamine can yield the desired cyclobutane derivative. The reaction typically requires a catalyst and is conducted under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product with the desired specifications.
化学反应分析
Types of Reactions: 1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products:
Oxidation: 1-Carboxy-3-(hydroxymethyl)cyclobutane-1-carboxylic acid.
Reduction: 1-Amino-3-(hydroxymethyl)cyclobutane.
Substitution: Various substituted cyclobutane derivatives depending on the substituent introduced.
科学研究应用
1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the hydroxymethyl group can participate in hydrogen bonding and other polar interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
1-Amino-3-(hydroxymethyl)cyclobutane: Lacks the carboxylic acid group.
1-Carboxy-3-(hydroxymethyl)cyclobutane: Lacks the amino group.
1-Amino-3-(methyl)cyclobutane-1-carboxylic acid: Has a methyl group instead of a hydroxymethyl group.
Uniqueness: 1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid is unique due to the presence of both an amino group and a hydroxymethyl group on the cyclobutane ring. This combination of functional groups allows for diverse chemical reactivity and potential interactions with biological targets, making it a valuable compound in various fields of research.
属性
IUPAC Name |
1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c7-6(5(9)10)1-4(2-6)3-8/h4,8H,1-3,7H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URCBHRLIPUAWTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C(=O)O)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the natural source of 1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid and what is its significance?
A1: this compound was isolated from the plant Atelia herbert-smithii Pittier, belonging to the Leguminosae family. [] This discovery is significant as it represents a non-proteinogenic amino acid found in a natural source, opening possibilities for further investigation of its biological role and potential applications.
Q2: What are the different stereoisomers of this compound and how have they been synthesized?
A2: Both cis and trans isomers of this compound have been successfully synthesized. [, ] The synthetic procedures provide a basis for further studies on the properties and potential applications of each isomer.
Q3: Has the structure of this compound been confirmed, and if so, how?
A3: Yes, the structure of the cis isomer of this compound has been elucidated using X-ray crystallography. [] This structural information provides valuable insights for understanding its potential interactions and functions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(S)-methylsulfinyl]pyridine](/img/structure/B40813.png)
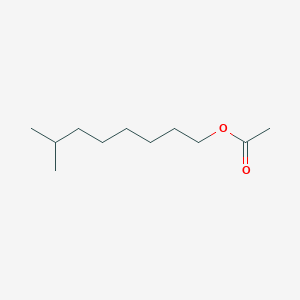
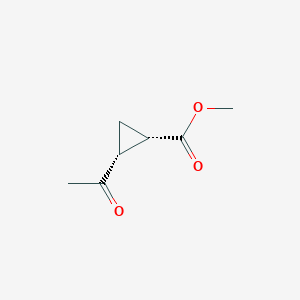
![4,6-Diamino-2-oxo-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B40819.png)
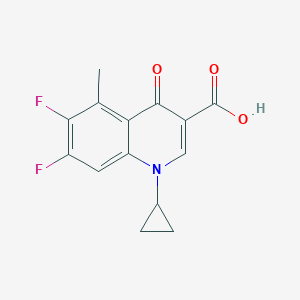
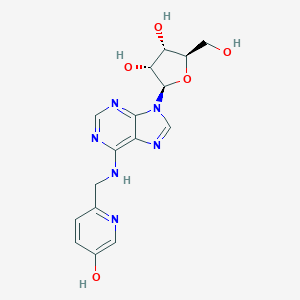
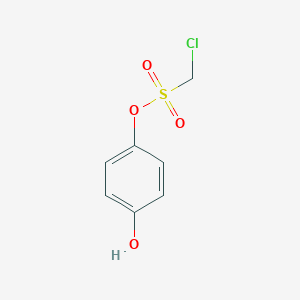
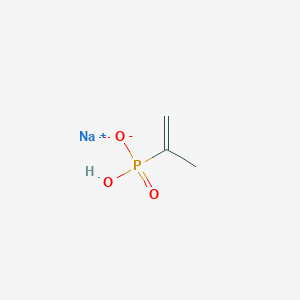
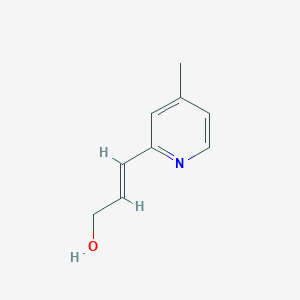
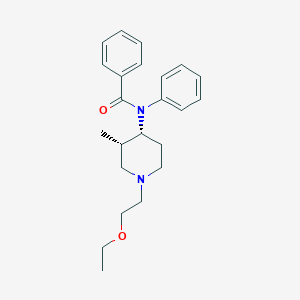
![5,6-Dimethyl-1,4-diazabicyclo[4.2.0]oct-4-en-8-one](/img/structure/B40836.png)
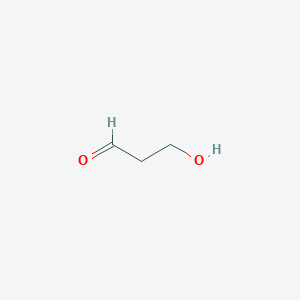
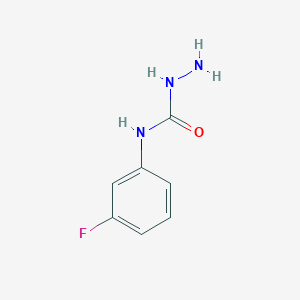
![Cytidine,5'-O-[bis(4-methoxyphenyl)phenylmethyl]-(9CI)](/img/structure/B40839.png)
